Lansoprazole sodium

Catalog No.
S003957
CAS No.
226904-00-3
M.F
C16H13F3N3NaO2S
M. Wt
391.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lansoprazole sodium

CAS Number

226904-00-3

Product Name

Lansoprazole sodium

IUPAC Name

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide

Molecular Formula

C16H13F3N3NaO2S

Molecular Weight

391.3 g/mol

InChI

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1

InChI Key

OTGPYEHFRKGRIZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]

Synonyms

2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl)sulfinyl)benzimidazole, AG 1749, AG-1749, AG1749, Agopton, Bamalite, Lansol, lansoprazol, lansoprazole, Lansoprazole Sodium, Lansoprazoles, Lanzor, Monolitum, Ogast, Ogastro, Opiren, Prevacid, Prezal, Pro Ulco, Promeco, Sodium, Lansoprazole, Takepron, Ulpax, Zoton

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+]

Description

The exact mass of the compound Lansoprazole sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lansoprazole sodium is a proton pump inhibitor (PPI) primarily used to reduce gastric acid secretion. It is a racemic mixture of the enantiomers dexlansoprazole and levolansoprazole, with the chemical formula C16H14F3N3O2SC_{16}H_{14}F_{3}N_{3}O_{2}S and a molar mass of approximately 369.36 g/mol . This compound is often marketed under various brand names, including Prevacid, and is indicated for conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Lansoprazole sodium acts as a prodrug that requires an acidic environment for activation. Upon protonation, it forms a reactive sulfenamide that interacts with cysteine residues on the H+^+, K+^+-ATPase enzyme in gastric parietal cells. This interaction leads to the formation of stable disulfide bonds, effectively inhibiting the enzyme's activity and reducing acid secretion .

The biological activity of lansoprazole sodium primarily revolves around its ability to inhibit gastric acid production. By covalently binding to the H+^+, K+^+-ATPase enzyme, it provides prolonged suppression of gastric acid secretion, lasting up to 24 hours despite its short plasma half-life of approximately 1 to 1.5 hours . This mechanism makes it effective for treating acid-related disorders.

Lansoprazole sodium can be synthesized through various methods, including:

  • Direct synthesis from Lansoprazole: This involves reacting lansoprazole with a strong alkaline substance to form the sodium salt .
  • Purification processes: Techniques are employed to isolate and purify lansoprazole sodium from other byproducts during synthesis .

These methods ensure the production of high-purity lansoprazole sodium suitable for pharmaceutical applications.

Lansoprazole sodium is utilized in various clinical settings:

  • Gastroesophageal reflux disease: Reduces symptoms by lowering stomach acid.
  • Peptic ulcer disease: Aids in healing ulcers by decreasing gastric acidity.
  • Zollinger-Ellison syndrome: Manages excessive gastric acid secretion due to tumors in the pancreas or duodenum .

It is administered orally in capsule or tablet form.

Lansoprazole sodium exhibits interactions with several medications due to its effects on gastric pH and metabolic pathways. Notable interactions include:

  • Antifungals: Reduced absorption of drugs like itraconazole and ketoconazole.
  • Clopidogrel: Lansoprazole may increase plasma concentrations of clopidogrel, raising the risk of toxicity.
  • Other medications: Interactions with drugs such as ampicillin, iron salts, and aminophylline have been documented .

These interactions necessitate careful management when prescribing lansoprazole sodium alongside other medications.

Lansoprazole sodium belongs to a class of drugs known as proton pump inhibitors. Other similar compounds include:

  • Omeprazole
  • Esomeprazole
  • Rabeprazole
  • Pantoprazole

Comparison Table

CompoundChemical FormulaUnique Features
LansoprazoleC16H14F3N3O2SC_{16}H_{14}F_{3}N_{3}O_{2}SRacemic mixture; effective for Zollinger-Ellison syndrome
OmeprazoleC17H19N3O3C_{17}H_{19}N_{3}O_{3}First PPI developed; enantiomeric form available
EsomeprazoleC17H19N3O3C_{17}H_{19}N_{3}O_{3}S-enantiomer of omeprazole; improved pharmacokinetics
RabeprazoleC18H21N3O3C_{18}H_{21}N_{3}O_{3}Fast onset of action; less interaction with CYP enzymes
PantoprazoleC16H15F2N3O4C_{16}H_{15}F{2}N{3}O{4}Minimal drug interactions; often used in hospital settings

Each compound has unique properties that may make it more suitable for specific patients or conditions, but all share the common mechanism of reducing gastric acid secretion.

Hydrogen Bond Acceptor Count

9

Exact Mass

391.05782661 g/mol

Monoisotopic Mass

391.05782661 g/mol

Heavy Atom Count

26

UNII

GV9NY1U369

MeSH Pharmacological Classification

Proton Pump Inhibitors

Wikipedia

Lansoprazole sodium

Dates

Modify: 2024-02-18
[1]. Kokufu, T., et al., Effects of lansoprazole on pharmacokinetics and metabolism of theophylline. Eur J Clin Pharmacol, 1995. 48(5): p. 391-5.

[2]. Lai, K.C., et al., Lansoprazole for the prevention of recurrences of ulcer complications from long-term low-dose aspirin use. N Engl J Med, 2002. 346(26): p. 2033-8.

[3]. Iwahi, T., et al., Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori. Antimicrob Agents Chemother, 1991. 35(3): p. 490-6.

Explore Compound Types